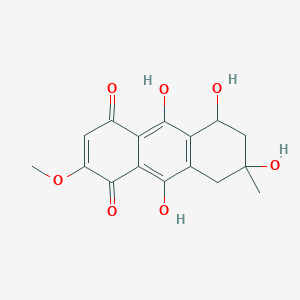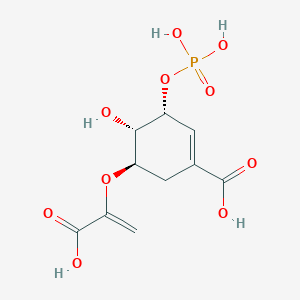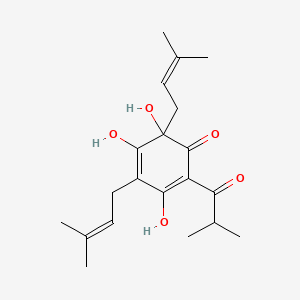
Cohumulon
Übersicht
Beschreibung
Cohumulone is a bitter-tasting compound found in the hop plant, Humulus lupulus. It is a member of the alpha acid family and is responsible for the bitter taste of beer. Cohumulone has been extensively studied for its potential therapeutic benefits, particularly in the fields of medicine and pharmacology.
Wissenschaftliche Forschungsanwendungen
Krebsforschung: Hemmung von AKR1B10
Cohumulon wurde als selektiver Inhibitor des Aldo-Keto-Reduktase-Familienmitglieds AKR1B10 identifiziert {svg_1}. Dieses Enzym ist in verschiedenen Krebsarten hochreguliert und fördert die Karzinogenese. Die Hemmung von AKR1B10 durch this compound könnte eine vielversprechende Strategie zur Behandlung von RAS-abhängigen Malignomen sein und einen gezielten Ansatz zur Krebstherapie bieten.
Antioxidative Aktivitäten: Vorbeugung der LDL-Oxidation
Die Forschung hat prenylierte biosynthetische Intermediate von this compound entwickelt, die auf Low-Density-Lipoprotein (LDL) als Antioxidantien abzielen {svg_2}. Oxidiertes LDL spielt eine entscheidende Rolle bei der Entwicklung von Atherosklerose, und die antioxidativen Eigenschaften von this compound könnten dazu beitragen, die LDL-Oxidation zu verhindern und somit zur Herz-Kreislauf-Gesundheit beizutragen.
Brauindustrie: Geschmacks- und Stabilitätsmittel
Obwohl es sich nicht direkt um eine wissenschaftliche Forschungsanwendung handelt, ist die Rolle von this compound in der Brauindustrie von Bedeutung. Es verleiht dem Bier einen bitteren, herben Geschmack und wirkt als Stabilisierungsmittel. Die Bitterkeit von Bier wird hauptsächlich durch Iso-α-Säuren verursacht, die von this compound und seinen Verwandten abgeleitet sind {svg_3}.
Pharmakologie: Entwicklung neuartiger Inhibitoren
Die starke Hemmung und Selektivität von this compound für AKR1B10 macht es zu einer vielversprechenden Grundlage für die Entwicklung neuartiger Inhibitoren {svg_4}. Diese Inhibitoren könnten so konzipiert werden, dass sie gezielt auf bestimmte Enzyme wirken, ohne mit anderen Entgiftungssystemen zu interagieren, was entscheidend ist, um das Gleichgewicht der Stoffwechselprozesse zu erhalten.
Wirkmechanismus
Target of Action
Cohumulone, a bitter-tasting compound found in hop resin , primarily targets the GABA_A receptors . GABA_A receptors are a type of neurotransmitter receptor known for their inhibitory effects on the central nervous system. They play a crucial role in reducing neuronal excitability and inducing sedative effects .
Mode of Action
Cohumulone acts as a positive allosteric modulator of GABA_A receptors . This means it enhances the function of these receptors, increasing their response to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system . This interaction results in increased inhibitory effects on neuronal activity, contributing to the sedative and sleep-promoting properties of hops .
Biochemical Pathways
The biosynthesis of cohumulone involves the branched-chain amino acid (BCAA) pathway and the methyl-D-erythritol 4-phosphate (MEP) pathway . The BCAA pathway is responsible for the production of isovaleryl-CoA, a precursor to cohumulone . The MEP pathway, on the other hand, provides the C5 prenyl diphosphates needed for the prenylation of the benzenoid ring in cohumulone .
Pharmacokinetics
It’s known that cohumulone is a potent cyclooxygenase-2 (cox-2) inhibitor , suggesting that it may have anti-inflammatory effects. More research is needed to fully understand the ADME properties of cohumulone and their impact on its bioavailability.
Result of Action
The modulation of GABA_A receptor function by cohumulone results in sedative and hypnotic effects . This is evidenced by the shortening of sleep onset and the increase in sleep duration induced by pentobarbital . Furthermore, cohumulone has been shown to decrease spontaneous locomotion in open field tests at certain doses .
Action Environment
The action of cohumulone can be influenced by various environmental factors. For instance, the content of alpha bitter acids, such as cohumulone, in hop cones can differentiate aromatic from bitter hop cultivars . These contents are subject to genetic and environmental control but significantly correlate with the number and size of glandular trichomes (lupulin glands) . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of cohumulone.
Eigenschaften
IUPAC Name |
3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-11(2)7-8-14-17(22)15(16(21)13(5)6)19(24)20(25,18(14)23)10-9-12(3)4/h7,9,13,22-23,25H,8,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSITEVYZGOOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931549, DTXSID701318500 | |
| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cohumulone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
511-25-1, 142628-20-4 | |
| Record name | Cohumulone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cohumulone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142628204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cohumulone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COHUMULONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y34G4NIC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cohumulone?
A1: Cohumulone is represented by the molecular formula C20H28O5 [] and has a molecular weight of 348.43 g/mol [].
Q2: Are there any spectroscopic data available for cohumulone?
A2: Yes, various spectroscopic techniques have been employed to characterize cohumulone. These include:
- UV Spectroscopy: Used to identify and quantify cohumulone in hop extracts, often coupled with HPLC [, ].
- IR Spectroscopy: Provides structural information and can be used for rapid quantitative analysis of cohumulone in hops [].
- NMR Spectroscopy: Allows for complete signal assignment of cohumulone and accurate quantification in hops and hop products [, ].
- Mass Spectrometry: Used for identification and structural elucidation, often in combination with GC or HPLC [, ].
Q3: How stable is cohumulone under different storage conditions?
A3: The stability of cohumulone is affected by storage temperature. Research indicates that cold storage (-10 to -12 °C) is more effective in preserving cohumulone content compared to storage at room temperature [].
Q4: Does cohumulone have any other known biological activities?
A4: Yes, research suggests that cohumulone exhibits antibacterial activity, primarily against Gram-positive bacteria such as Lactobacillus species [, ]. This activity is attributed to its ability to act as an ionophore, disrupting the proton gradient across bacterial cell membranes [].
Q5: Are there any potential health benefits associated with cohumulone?
A5: While the provided research focuses on the chemical and brewing aspects of cohumulone, it doesn't delve into its potential health benefits.
Q6: Is cohumulone used in any applications other than brewing?
A6: The provided research primarily focuses on cohumulone's role in beer brewing. While cohumulone's antibacterial and potential medicinal properties are mentioned, the research doesn't elaborate on specific applications outside of brewing.
Q7: What are the common methods for analyzing cohumulone?
A7: Several analytical methods are used to characterize and quantify cohumulone:
- High-Performance Liquid Chromatography (HPLC): Widely used for separating and quantifying cohumulone in hop extracts. This technique is often coupled with UV detection [, , , , ]
- Gas Chromatography (GC): Used to analyze hop oils and can separate cohumulone from other related compounds. GC is frequently coupled with mass spectrometry for identification purposes [, , ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides a quantitative method for determining the absolute concentration of cohumulone in solutions [].
Q8: Are there any validated analytical methods for cohumulone determination?
A8: Yes, researchers have validated HPLC methods for determining alpha and iso-alpha bitter acids, including cohumulone []. These validations typically involve assessing parameters such as specificity, linearity, precision, and accuracy [].
Q9: What happens to cohumulone during the brewing process?
A9: During the brewing process, cohumulone, like other α-acids, undergoes thermal isomerization, forming iso-cohumulone [, ]. This isomerization is crucial for developing the characteristic bitter taste of beer [].
Q10: Does the cohumulone content of hops vary?
A10: Yes, cohumulone content varies significantly among different hop varieties and can be influenced by environmental factors during hop cultivation [, , , , , ].
Q11: Are there any environmental concerns related to cohumulone production or use?
A11: The provided research primarily focuses on cohumulone's chemical properties and its role in brewing. It does not discuss potential environmental impacts related to its production or use.
Q12: How does the structure of cohumulone contribute to its bitterness?
A12: The six-membered ring structure of cohumulone, along with its specific side chains, plays a crucial role in its bitterness. During brewing, this ring undergoes isomerization to a five-membered ring, forming iso-cohumulone, which contributes significantly to the bitter taste of beer [, , ].
Q13: Have any structural modifications of cohumulone been explored?
A13: While the provided research doesn't extensively cover structural modifications of cohumulone, it does mention the formation of derivatives like tetrahydroisocohumulone through hydrogenation []. These modifications are often explored to understand structure-activity relationships and potentially enhance or alter cohumulone's biological properties [].
Q14: Have computational methods been used to study cohumulone?
A14: Yes, computational chemistry techniques, particularly molecular modeling, have been employed to investigate the interactions of cohumulone with its biological targets [, ].
Q15: What insights have computational studies provided regarding cohumulone?
A15: Molecular modeling studies have helped elucidate the binding modes of cohumulone and its derivatives within the binding sites of target proteins, such as bitter taste receptors []. These studies provide valuable information about the structural features important for cohumulone's activity [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



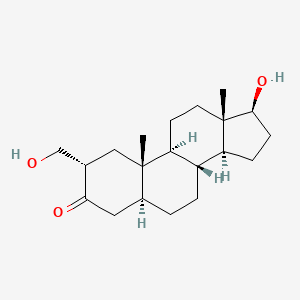
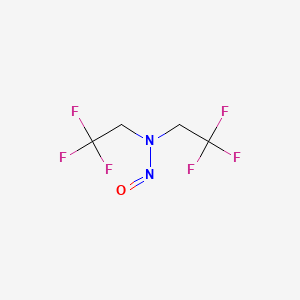




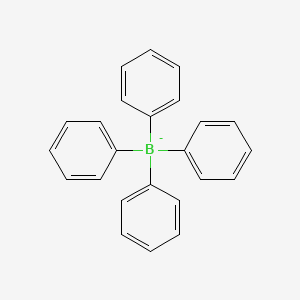
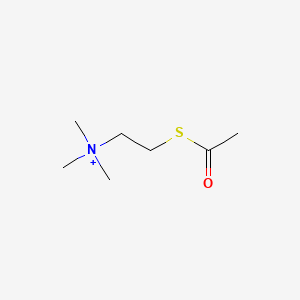
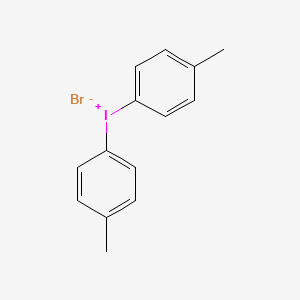
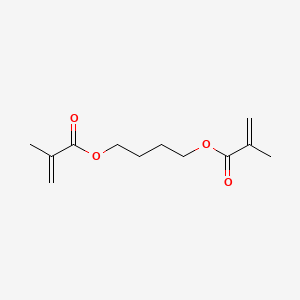
![1-(5-Chloro-2-methoxyphenyl)-3-[2-(4-chloro-1-pyrazolyl)ethyl]thiourea](/img/structure/B1193928.png)

